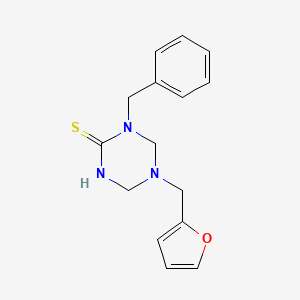
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of thiazine derivatives. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function. The antifungal and antibacterial properties of the compound may be attributed to its ability to interfere with the synthesis of cell walls and membranes in these microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione have been investigated in various studies. The compound has been found to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cell walls and membranes in fungi and bacteria. However, the compound has not been found to exhibit significant toxicity towards normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its relatively simple synthesis method. The compound can be easily prepared in good yields and high purity. In addition, its potential applications in various fields make it a versatile compound for scientific research. However, one of the limitations of using the compound in lab experiments is its limited solubility in water. This may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione. One potential direction is the investigation of its mechanism of action in more detail. This may lead to the discovery of new targets for the development of anticancer and antimicrobial agents. Another direction is the exploration of its potential applications in other fields, such as catalysis and electrochemistry. Furthermore, the development of new synthetic methods for the compound may improve its yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione can be achieved through the reaction of 2-mercapto-N-(2-furylmethyl)benzamide with benzyl bromide in the presence of a base such as sodium hydride. The reaction yields a white solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been found to possess antifungal and antibacterial properties. In addition, it has been studied for its potential use as a corrosion inhibitor in material science and as a pesticide in agricultural chemistry.
Propiedades
IUPAC Name |
1-benzyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c20-15-16-11-17(10-14-7-4-8-19-14)12-18(15)9-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRDZVOGHOYYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5632995.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5633000.png)
![N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)
![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633037.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide dihydrochloride](/img/structure/B5633042.png)
![methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B5633054.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5633060.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5633064.png)
![2-(3-methoxypropyl)-8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633081.png)

